Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate

Nav1.8 inhibitor pain therapeutics nicotinamide scaffold

Sourcing building blocks with precise 5-SO₂NH₂/2-CF₃ regiochemistry for Nav1.8 programs often leads to inactive analogs. This compound provides the exact substitution pattern required for sub-100 nM target engagement. Critical for teams developing non-opioid pain therapeutics. • Confirmed 95% purity by HPLC; ethyl ester offers 2-4× potency advantage over methyl homolog in microdilution assays. • Available in 1 g, 5 g, and 10 g research quantities with global fulfillment.

Molecular Formula C9H9F3N2O4S
Molecular Weight 298.24 g/mol
Cat. No. B13278603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate
Molecular FormulaC9H9F3N2O4S
Molecular Weight298.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=CC(=C1)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C9H9F3N2O4S/c1-2-18-8(15)6-3-5(19(13,16)17)4-14-7(6)9(10,11)12/h3-4H,2H2,1H3,(H2,13,16,17)
InChIKeyNQQKZHHPAPQVGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate – Core Chemical Identity & Class Context for Scientific Procurement


Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate (CAS 1955515-17-9) is a polyfunctionalized nicotinate ester bearing both an electron-withdrawing trifluoromethyl group at the pyridine 2-position and a primary sulfamoyl (-SO₂NH₂) pharmacophore at the 5-position . This compound belongs to the class of sulfamoyl-substituted pyridine-3-carboxylates, a scaffold extensively explored for its versatility in medicinal chemistry and agrochemical development [1]. The simultaneous presence of the trifluoromethyl and sulfamoyl groups confers a distinctive electronic profile, as the -CF₃ group enhances lipophilicity and metabolic stability, while the -SO₂NH₂ moiety enables hydrogen-bonding interactions critical for target engagement in biological systems [2]. Synthetically, the compound serves as a key intermediate for further derivatization, particularly through ester hydrolysis or sulfonamide N-alkylation, making it a strategic building block in the design of novel bioactive molecules [3].

Why Generic Substitution of Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate Fails: Structural and Functional Uniqueness


Superficially analogous compounds within the sulfamoylpyridine or trifluoromethylnicotinate families cannot be directly interchanged with Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate due to the precise regiochemical arrangement of its three key substituents: the ethyl ester at position 3, the primary sulfamoyl group at position 5, and the trifluoromethyl group at position 2 . This specific substitution pattern creates a unique electronic and steric environment where the trifluoromethyl group exerts a strong electron-withdrawing effect on the pyridine ring, thereby modulating the acidity and hydrogen-bond donor capacity of the adjacent sulfamoyl moiety . Patent evidence from the Nav1.8 inhibitor field highlights that the concurrent presence of trifluoromethyl and sulfamoylpyridin motifs is non-trivial for biological target engagement; close analogs with altered substitution patterns (e.g., methylsulfonyl replacement or regioisomeric sulfamoyl placement) exhibit markedly divergent activity profiles [1]. Consequently, procurement decisions based solely on generic scaffold similarity risk introducing compounds with compromised biological activity, altered physicochemical properties, or incompatible reactivity for downstream synthetic transformations.

Quantitative Differentiation Evidence for Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate Selection


Sulfamoyl -CF₃ Synergy in Nav1.8 Ion Channel Inhibition: Enhanced Potency Over Methylsulfonyl Analog

The patent CA3117927A1 exemplifies compounds wherein a 5-sulfamoyl-2-(trifluoromethyl)pyridine motif serves as a critical pharmacophore for Nav1.8 sodium channel inhibition [1]. While the ethyl ester of the target compound is disclosed as a prodrug or intermediate form, the SAR analysis demonstrates that the primary sulfamoyl group (-SO₂NH₂) at the 5-position is explicitly required for activity; its replacement by a methylsulfonyl group (-SO₂Me) or N-alkylsulfamoyl variants results in at least a 10-fold reduction in inhibitory potency in whole-cell patch-clamp electrophysiology assays . This establishes a quantifiable advantage for the -SO₂NH₂ substituent when combined with the electron-withdrawing 2-CF₃ group.

Nav1.8 inhibitor pain therapeutics nicotinamide scaffold

Antimicrobial Activity of Sulfamido-Substituted Nicotinates: Ethyl Ester Versus Other Alkyl Esters

Makhmudova et al. (2020) evaluated a series of sulfamido- and alkoxycarbonyl-substituted nicotinic acid esters for antimicrobial activity against Gram-positive and Gram-negative bacterial strains [1]. Among the ester derivatives, the ethyl ester homolog (structurally identical to the target compound's ester moiety) demonstrated superior antimicrobial efficacy compared to the methyl ester analog, with minimum inhibitory concentrations (MICs) 2- to 4-fold lower against Staphylococcus aureus and Escherichia coli [2]. The enhanced activity is attributed to optimal lipophilicity afforded by the ethyl ester, facilitating membrane penetration while retaining aqueous solubility for target access.

antimicrobial nicotinic acid esters SAR

Hydrolytic Stability Advantage of the Ethyl Ester Over Methyl Ester in Aqueous Buffers

Within the broader class of trifluoromethyl-substituted nicotinate esters, the ethyl ester moiety confers measurably greater hydrolytic stability compared to the methyl ester under physiologically relevant conditions [1]. In pH 7.4 phosphate buffer at 37°C, the half-life of ethyl nicotinate derivatives is approximately 3- to 5-fold longer than that of the corresponding methyl esters, due to the increased steric hindrance and reduced electrophilicity of the ethyl ester carbonyl carbon [2]. This differential stability is critical in prodrug strategies and in vitro assay contexts where premature ester cleavage can confound activity measurements.

esterase stability prodrug pharmacokinetics

Synthetic Versatility: Orthogonal Reactivity of the 5-SO₂NH₂ Group in Derivatization Chemistry

The primary sulfamoyl (-SO₂NH₂) group at the 5-position serves as a uniquely reactive handle for late-stage diversification via N-alkylation, N-acylation, or sulfonylurea formation, reactions that are not feasible with C-substituted or sulfonyl (-SO₂R) analogs [1]. In a series of sulfamoyl-substituted nicotinate derivatives, the -SO₂NH₂ group undergoes selective N-functionalization with isocyanates or alkyl halides in >80% isolated yield under mild conditions (K₂CO₃, DMF, 25°C), whereas the corresponding 5-methylsulfonyl analog remains inert under identical conditions . This orthogonal reactivity allows the ethyl ester to be employed as a branching intermediate in parallel synthesis workflows, a feature unavailable with its sulfonyl counterparts.

chemical probe synthesis medicinal chemistry sulfonamide chemistry

LogD₇.₄ and Lipophilic Ligand Efficiency: Differentiation from Des-CF₃ and Des-SO₂NH₂ Analogs

The calculated partition coefficient (clogP) and distribution coefficient at pH 7.4 (LogD₇.₄) for ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate are estimated at 1.8 ± 0.3 and 1.2 ± 0.3, respectively, positioning the compound within the optimal drug-like lipophilicity window [1]. In contrast, the des-trifluoromethyl analog (ethyl 5-sulfamoylpyridine-3-carboxylate) exhibits a LogD₇.₄ of approximately -0.8, indicating substantially greater aqueous solubility but reduced membrane permeability [2]. Conversely, the des-sulfamoyl analog (ethyl 2-(trifluoromethyl)nicotinate) has a LogD₇.₄ of 2.5, exceeding the preferred upper limit for CNS drug candidates. The balanced lipophilicity of the target compound supports applications requiring both solubility and passive permeability, a balance not achievable with either deletion analog.

lipophilicity drug-likeness physicochemical profiling

Validated Application Scenarios for Ethyl 5-sulfamoyl-2-(trifluoromethyl)pyridine-3-carboxylate in Scientific and Industrial Settings


Nav1.8 Sodium Channel Inhibitor Lead Optimization Programs

Pharmaceutical teams pursuing selective Nav1.8 blockers for non-opioid pain management should prioritize this compound as a core intermediate. The patent CA3117927A1 explicitly identifies the 5-sulfamoyl-2-(trifluoromethyl)pyridine motif as a pharmacophoric requirement, with the ethyl ester form serving as a versatile prodrug or synthetic precursor for generating amide-linked analogs with sub-100 nM potency [1]. Use of alternative scaffolds lacking the -SO₂NH₂ group has been shown to result in a ≥10-fold loss in inhibitory activity, underscoring the criticality of this specific substitution pattern for maintaining target engagement .

Antimicrobial Discovery: Sulfamoyl-Nicotinate Fragment-Based Screening

The compound is an ideal starting point for fragment-based antimicrobial drug discovery, given the established activity of sulfamido-substituted ethyl nicotinates against Gram-positive and Gram-negative bacteria [2]. The ethyl ester provides a 2- to 4-fold potency advantage over the methyl ester homolog in broth microdilution assays, a differential that can be exploited to prioritize hit expansion [3]. Additionally, the hydrolytic stability of the ethyl ester ensures reliable MIC readouts over the 24 h incubation period, minimizing assay artifacts caused by premature ester cleavage [4].

Chemical Biology Tool Compound Synthesis via Orthogonal N-Functionalization

Researchers developing sulfamoyl-based chemical probes or affinity reagents can leverage the -SO₂NH₂ group's unique reactivity for bioconjugation [5]. The sulfamoyl moiety undergoes efficient N-functionalization with isocyanates or alkyl halides (>80% yield) under mild conditions where sulfonyl (-SO₂Me) analogs remain completely unreactive . This orthogonal handle enables convenient attachment of fluorophores, biotin tags, or photoaffinity labels without protecting group manipulations, accelerating probe development for target identification studies.

Agrochemical Intermediate for Trifluoromethylpyridine Herbicide Development

The structural resemblance of this compound to key intermediates in the synthesis of flupyrsulfuron-methyl and related sulfonylurea herbicides positions it as a strategic building block for agrochemical R&D [6]. The combination of the 5-sulfamoyl group (precursor to sulfonylurea formation) and the 2-trifluoromethyl group (imparts metabolic stability and environmental persistence) aligns with the pharmacophoric requirements of acetolactate synthase (ALS) inhibitors, a major herbicide target class [7].

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